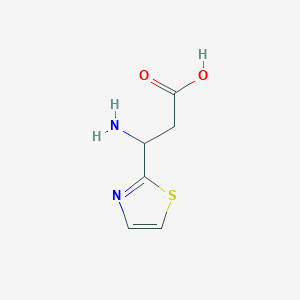
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-3-(1,3-thiazol-2-yl)propanoic acid” is a compound with the CAS Number: 2225141-78-4 . It is also known as 3-amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The compound can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction involves compound 1 and chloroacetaldehyde in refluxing water solution for 2 hours . This results in a water-soluble amino acid hydrochloride .
Molecular Structure Analysis
The molecular weight of the compound is 245.13 . The IUPAC name is 3-amino-3-(thiazol-2-yl)propanoic acid dihydrochloride . The Inchi Code is 1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 340.1±42.0 °C and a predicted density of 1.361±0.06 g/cm3 .
科学的研究の応用
-
Organic Chemistry and Biological Activity
- Field: Organic Chemistry
- Application: This compound and its derivatives have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
- Method: The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde in refluxing water solution .
- Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
-
Pharmaceutical Applications
- Field: Pharmaceutical Chemistry
- Application: Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Method: The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
-
Antifungal Medication
-
Antitumor and Cytotoxic Drug
-
Microbiology
-
Pharmaceuticals
- Field: Pharmaceutical Chemistry
- Application: 2-Aminothiazole derivatives, which are similar to the compound , are widely used as pharmaceuticals . For example, Talipexol and Pramipexole with a 2-aminothiazole moiety are used as antiparkinsonian drugs and dopamine agonists . Tigemonam is an antibacterial drug and Amthamine is known as an antiasthmatic one .
Safety And Hazards
特性
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXFYJOVBFTPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(1,3-thiazol-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

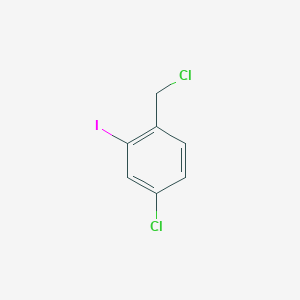
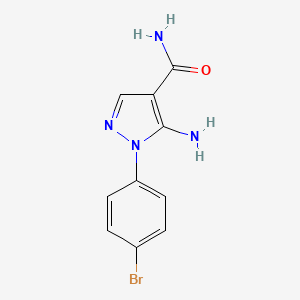
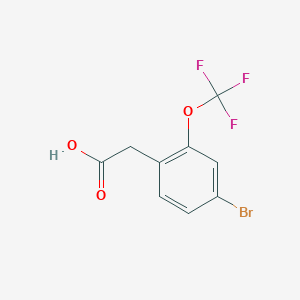
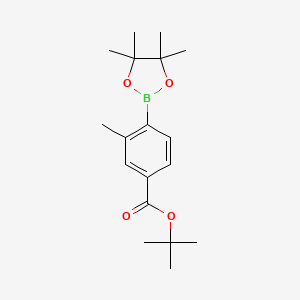
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

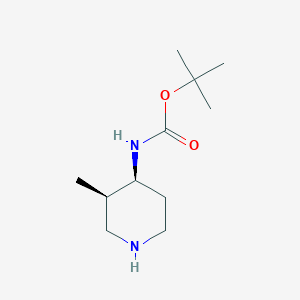
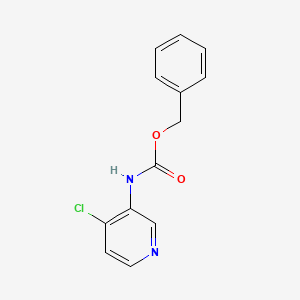
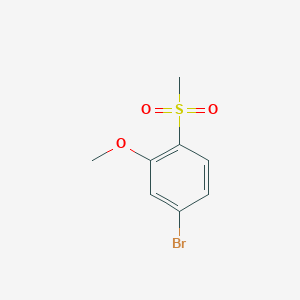
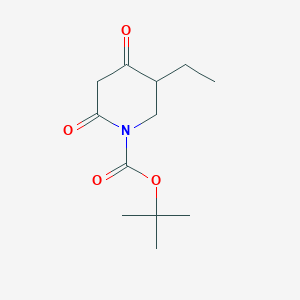
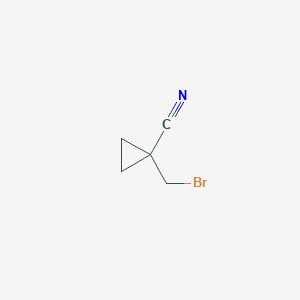
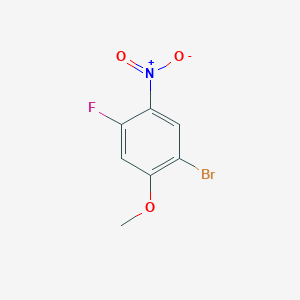
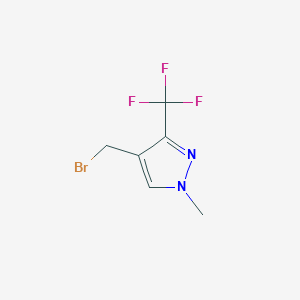
![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)